molecular formula C9H13BrF2O B2961907 7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane CAS No. 2490420-49-8

7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane

Cat. No.: B2961907
CAS No.: 2490420-49-8
M. Wt: 255.103
InChI Key: ALUASSWWZFBKKK-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonane is a structural motif found in many biologically active natural products . It has exceptional characteristics that make it attractive to researchers for use in asymmetric catalysis or as potent anticancer entities, along with their successful applications as ion receptors, metallocycles, and molecular tweezers .


Molecular Structure Analysis

The molecular structure of bicyclo[3.3.1]nonane derivatives can be analyzed through crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings is significant .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Perfluorobicyclic Ethers : The electrochemical fluorination of α-cyclohexenyl-substituted carboxylic esters has been demonstrated to afford perfluoro(9-alkyl-7-oxa-bicyclo[4.3.0]nonane)s and perfluoro(8-alkoxy-9-alkyl-7-oxabicyclo[4.3.0]nonane)s in fairly good yields. This process involves a resonance-stabilized intermediate radical, leading to the formation of compounds with significant structural similarity to the query compound (Abe, Hayashi, Baba, & Nagase, 1984).

  • Dehydrobromination Routes : The dehydrobromination of trans-3,4-dibromo-7,7,9,9-tetrafluoro-8-oxa-cis-bicyclo[4.3.0]-nonane leads to bicyclic fluoroalkenes and 7,7,9,9-tetrafluoro-8-oxa-cis-bicyclo[4.3.0]nona-2,4-diene, showcasing a method for producing structurally complex fluoro-containing cyclic ethers, which share core structural elements with the target molecule (Nowak & Dmowski, 1997).

  • Fluorination of Cyclohexenyl-substituted Carboxylic Acid Esters : An unusual fluorination product from cyclohexen-2-yl-substituted carboxylic acid esters, yielding perfluoro(8-methoxy-9-ethyl-7-oxabicyclo[4.3.0]nonane), underlines the synthetic flexibility in accessing fluorinated cyclic ethers with potential application in materials science and pharmaceuticals (Abe, Hayashi, Baba, & Nagase, 1980).

Reaction Mechanisms and Derivatives

  • Electrophilic Transannular Cyclization : Demonstrates the synthesis of halo-fluoro-substituted adamantanes by electrophilic transannular cyclization of bicyclo[3.3.1]nonane dienes, a technique that could potentially be applied to modify or synthesize derivatives of the query compound for specialized applications in organic synthesis and medicinal chemistry (Serguchev, Ponomarenko, Lourie, & Chernega, 2003).

Properties

IUPAC Name

7-(bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrF2O/c10-3-6-1-7-4-13-5-8(2-6)9(7,11)12/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUASSWWZFBKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1C2(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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